molecular formula C14H16N2O3 B3070541 1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-15-0

1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B3070541
CAS RN: 1004193-15-0
M. Wt: 260.29 g/mol
InChI Key: NKJLHKVGKCHDOP-UHFFFAOYSA-N
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Description

“1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C14H16N2O3 . It is also known by other synonyms such as AKOS B016854 and ART-CHEM-BB B016854 .


Synthesis Analysis

The synthesis of pyrazoles, which includes “1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid”, involves several methods. One method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . There are also other methods involving the use of copper, palladium, and iron catalysts .


Molecular Structure Analysis

The molecular structure of “1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 260.29 .

Scientific Research Applications

Pyrazole Carboxylic Acid Derivatives: Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, closely related to the chemical structure of 1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, serve as significant scaffolds in heterocyclic compounds due to their broad biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This mini-review provides an overview of the synthesis of these derivatives and their biological applications, indicating the compound's potential in medicinal chemistry (A. Cetin, 2020).

Chemical Inhibitors of Cytochrome P450 Isoforms

Research into cytochrome P450 (CYP) isoforms, which metabolize a diverse number of drugs, has highlighted the importance of understanding how various compounds, potentially including pyrazole carboxylic acid derivatives, can act as inhibitors or substrates of these enzymes. The study reviews potent and selective chemical inhibitors for major human hepatic CYP isoforms, underlining the necessity of discerning specific CYP isoform involvement in drug metabolism to prevent drug-drug interactions (S. C. Khojasteh et al., 2011).

Synthesis and Bioevaluation of Novel Pyrazole

The synthesis and biological evaluation of novel pyrazole derivatives, which relate to the study compound, have been extensively reviewed. These compounds exhibit potential physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, suggesting a wide range of applications in both the pharmaceutical and agrochemical industries (Sheetal et al., 2018).

Methyl Linked Pyrazoles: Synthetic and Medicinal Perspective

Methyl-substituted pyrazoles, including derivatives of 1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, have shown potent medicinal properties, exhibiting a wide spectrum of biological activities. This review focuses on the synthetic approaches for methyl substituted pyrazoles and their medical significance, highlighting their application in developing new medicinal leads with high efficacy (Tulika Sharma et al., 2021).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including pyrazole-3-carboxylic acid derivatives, can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers. This review emphasizes the need for metabolic engineering strategies to increase microbial robustness against such inhibitors, potentially including modifications to the cell membrane and intracellular pH (L. Jarboe et al., 2013).

properties

IUPAC Name

1-[(4-propan-2-ylphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10(2)11-3-5-12(6-4-11)19-9-16-8-7-13(15-16)14(17)18/h3-8,10H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJLHKVGKCHDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166163
Record name 1-[[4-(1-Methylethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

CAS RN

1004193-15-0
Record name 1-[[4-(1-Methylethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(1-Methylethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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